molecular formula C7H12O2 B6187687 {1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers CAS No. 2694735-07-2

{1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers

Cat. No.: B6187687
CAS No.: 2694735-07-2
M. Wt: 128.2
InChI Key:
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Description

“{1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers” is a chemical compound with the molecular formula C7H12O2 . It is a mixture of diastereomers, which are compounds that are non-superimposable, non-mirror images of each other .


Synthesis Analysis

The synthesis of spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . These compounds were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a spirocyclic oxetane core . The term “spirocyclic” refers to compounds that contain two or more rings that share a single atom .

Safety and Hazards

The safety and hazards associated with “{1-oxaspiro[3.3]heptan-6-yl}methanol, Mixture of diastereomers” are not detailed in the available sources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {1-oxaspiro[3.3]heptan-6-yl}methanol involves the formation of a spirocyclic ring system followed by the introduction of a hydroxyl group. The starting material for this synthesis is cyclohexanone, which will undergo a spirocyclization reaction with ethyl vinyl ether to form the spirocyclic intermediate. This intermediate will then be reduced with sodium borohydride to yield the desired product.", "Starting Materials": ["Cyclohexanone", "Ethyl vinyl ether", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid"], "Reaction": ["Step 1: Mix cyclohexanone and ethyl vinyl ether in diethyl ether and add a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 24 hours to form the spirocyclic intermediate.", "Step 2: Cool the reaction mixture and add sodium borohydride. Stir the mixture for 2 hours to reduce the spirocyclic intermediate to the corresponding alcohol.", "Step 3: Quench the reaction with methanol and filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure to yield the desired product as a mixture of diastereomers." ] }

CAS No.

2694735-07-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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